molecular formula C22H22N4O2 B11440720 N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine

N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11440720
M. Wt: 374.4 g/mol
InChI Key: FKWAQPPIPIPACP-UHFFFAOYSA-N
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Description

N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-amino-4,6-dimethylpyrimidine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the desired imidazo[1,2-a]pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) followed by nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern and the presence of both methoxyphenyl and dimethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C22H22N4O2/c1-14-13-15(2)26-21(24-17-7-11-19(28-4)12-8-17)20(25-22(26)23-14)16-5-9-18(27-3)10-6-16/h5-13,24H,1-4H3

InChI Key

FKWAQPPIPIPACP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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